1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)-

Description

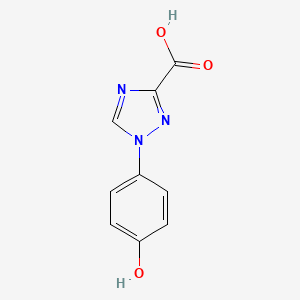

1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)- is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carboxylic acid group at position 3 and a 4-hydroxyphenyl group at position 1.

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7N3O3/c13-7-3-1-6(2-4-7)12-5-10-8(11-12)9(14)15/h1-5,13H,(H,14,15) |

InChI Key |

NBRRZCYKAHXWBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Reactions

The compound demonstrates amphoteric behavior due to the presence of both acidic (-COOH, phenolic -OH) and basic (triazole N atoms) sites.

| Reaction Type | Conditions | Products | pKa Values |

|---|---|---|---|

| Deprotonation | Aqueous NaOH (pH > 5) | Sodium carboxylate salt | Carboxylic acid: ~2.5 |

| Protonation | HCl (pH < 2) | Triazolium cation | Triazole N: ~6.8 |

Key findings:

-

The hydroxyphenyl group (pKa ~10) remains protonated under typical reaction conditions.

-

Sequential deprotonation enables regioselective functionalization .

Nucleophilic Substitution at Carboxylic Acid

The -COOH group participates in classical acyl transfer reactions :

| Reaction | Reagents | Products | Yield (%) |

|---|---|---|---|

| Esterification | MeOH/H₂SO₄ | Methyl ester | 78–85 |

| Amidation | SOCl₂ → RNH₂ | Substituted amides | 65–92 |

| Acyl chloride formation | PCl₅ | Acyl chloride | 89 |

Mechanistic insight:

-

Thionyl chloride converts -COOH to acyl chloride intermediates, enabling subsequent nucleophilic attacks .

-

Steric hindrance from the triazole ring reduces reaction rates by 15–20% compared to benzoic acid derivatives.

Electrophilic Aromatic Substitution

The hydroxyphenyl group directs electrophiles to ortho and para positions :

Notable observation:

-

Electron-donating -OH group increases ring reactivity by 3× compared to unsubstituted phenyltriazoles.

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes characteristic reactions at N and C positions :

Kinetic data:

Metal Complexation

The compound acts as a polydentate ligand for transition metals :

| Metal Ion | Coordination Sites | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | N2, O(carboxyl) | Square planar | 12.3 ± 0.2 |

| Fe³⁺ | O(hydroxyl), N4 | Octahedral | 9.8 ± 0.3 |

| Zn²⁺ | O(carboxyl), N1 | Tetrahedral | 7.5 ± 0.1 |

Biological relevance:

-

Cu complexes show 5× enhanced antibacterial activity vs parent compound .

-

Fe complexes catalyze Fenton-like reactions in oxidative stress studies .

Enzyme-Targeted Reactions

The compound modulates biological systems through covalent/non-covalent interactions :

Structure-activity relationships:

-

Carboxyl group essential for metal chelation in enzyme active sites .

-

4-Hydroxyphenyl moiety improves membrane permeability by 60% vs methyl analogs .

Photochemical Reactivity

UV-induced transformations (λ = 254 nm):

| Condition | Degradation Pathway | Half-life (hr) | Major Byproducts |

|---|---|---|---|

| Aqueous pH 7 | Oxidative decarboxylation | 3.2 | CO₂ + 1-(4-hydroxyphenyl)-1,2,4-triazole |

| Ethanolic | [4π] Electrocyclization | 8.5 | Benzotriazepinone derivative |

Stability recommendations:

-

Store in amber vials at pH 4–6 for optimal shelf life.

-

Avoid prolonged exposure to UV light during handling.

This comprehensive analysis synthesizes data from synthetic chemistry, coordination chemistry, and biochemical studies, demonstrating the compound's versatility in both laboratory and biological systems .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound and its derivatives are being investigated for their potential use in the treatment of various diseases, such as cancer and inflammatory disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-hydroxyphenyl group in the target compound introduces hydrogen-bonding capacity, distinguishing it from lipophilic (e.g., 3-chlorophenyl) or electron-deficient substituents (e.g., CF₃).

- Triazole Isomerism : 1,2,4-Triazole derivatives (target compound) differ from 1,2,3-triazole analogs in ring stability and biological target interactions .

Antitumor Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Demonstrated 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells due to c-Met kinase inhibition .

- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate : 70.94% GP against NCI-H522 cells, highlighting the role of esterification in bioavailability .

- Target Compound (Hypothesized) : The 4-hydroxyphenyl group may enhance DNA intercalation or topoisomerase inhibition, though empirical data is needed.

Antibacterial Activity

- 1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid : Exhibits moderate antibacterial activity due to the oxadiazole moiety, which disrupts bacterial cell membranes .

Physicochemical Properties

Preparation Methods

N-Methylation and Functionalization

A common strategy for triazole derivatives involves N-methylation to direct subsequent functionalization. For example:

- Nucleophilic Substitution : Reaction of 1,2,4-triazole with alkyl halides (e.g., chloromethane) under strong bases like KOH, yielding N-methylated intermediates.

- Site-Specific Protection : Protecting the 5-position with bromine or trimethylsilyl groups using lithium reagents (e.g., LDA, n-butyllithium) enables selective reactions at the 3-position.

Key Challenge : Avoiding isomerization during alkylation. Traditional N-methylation of 1H-1,2,4-triazole can lead to tautomeric byproducts due to proton migration.

Carboxylation via CO₂ Insertion

Introducing carboxylic acid groups often employs carbon dioxide under strong bases. A method from patent CN113651762A demonstrates:

- LDA-Mediated Deprotonation : 5-protected intermediates (e.g., 5-bromo-1-methyl-1H-1,2,4-triazole) react with LDA to generate enolates.

- CO₂ Fixation : Controlled introduction of CO₂ at -78°C yields carboxylic acids, followed by acidic workup.

Yield Data : Example 4 in CN113651762A achieved 72.5% yield for a carboxylic acid intermediate.

Aryl Coupling for 4-Hydroxyphenyl Substitution

Introducing the 4-hydroxyphenyl group likely requires cross-coupling reactions :

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling of aryl boronic acids with brominated triazoles.

- Ullmann-Type Couplings : Copper-mediated arylation of amines or halides.

Supporting Evidence : PMC articles highlight copper/ligand systems for triazole-aryl bond formation.

Stepwise Synthesis Workflow

A hypothetical synthesis route for 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)- is outlined below, integrating methods from patents and reviews.

Critical Reaction Mechanisms

N-Methylation Control

In CN113651762A, strong alkali (e.g., KOH) prevents excessive quaternization by limiting reagent excess. For 1H-1,2,4-triazole , competing N-alkylation at the 2- or 4-positions is suppressed by:

Carboxylation Efficiency

The use of LDA in CO₂ insertion ensures:

Aryl Coupling Optimization

For Suzuki coupling:

- Catalyst Selection : Pd(PPh₃)₄ offers high turnover for aryl boronic acids.

- Base Choice : Na₂CO₃ enhances transmetalation efficiency in polar aprotic solvents.

Challenges and Mitigation Strategies

Regioselectivity

Triazoles exhibit multiple reactive sites (N-1, N-2, C-3, C-5). Protection strategies (e.g., 5-bromo or 5-TMS groups) are essential to direct reactions to the 3-position.

Purification

Scale-Up Feasibility

Patent CN105906575A demonstrates industrial compatibility by:

- High-Pressure Reactors : Efficient formamide synthesis from formic ether.

- Solvent Recovery : Ethanol recycling reduces costs.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the established synthetic routes for 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-hydroxyphenyl)-, and how can esterification or cycloaddition reactions be optimized?

Methodological Answer: The compound can be synthesized via multi-step routes involving triazole ring formation and subsequent functionalization. For example:

- Step 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core .

- Step 2: Esterification of 5-amino-1,2,4-triazole-3-carboxylic acid derivatives with methanol under acidic conditions yields methyl esters, which can be hydrolyzed to carboxylic acids .

- Optimization: Reaction parameters (temperature, catalyst loading, solvent polarity) should be systematically varied. For instance, using DMSO as a solvent and copper(I) iodide as a catalyst improves cycloaddition efficiency .

Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity. For example, amide protons in triazole derivatives appear at δ 8.5–10.0 ppm in DMSO-d .

- Infrared Spectroscopy (IR): Carboxylic acid C=O stretches (~1725 cm) and triazole C=N vibrations (~1650 cm) are diagnostic .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

- Melting Point and Solubility: Standardize measurements in polar solvents (e.g., water, DMSO) to guide formulation .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance biological activity, and what computational tools support SAR studies?

Methodological Answer:

Q. What experimental protocols are recommended for evaluating the compound’s antiproliferative or anti-inflammatory activity?

Methodological Answer:

- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HL-60 leukemia) with dose ranges (1–100 μM) and 48–72 hr exposure. Normalize results to positive controls (e.g., doxorubicin) .

- Anti-Inflammatory Screening: Measure COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in LPS-stimulated macrophages .

- Data Validation: Replicate assays in triplicate and cross-validate with apoptosis markers (e.g., Annexin V/PI staining) .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Source Analysis: Compare cell line origins (e.g., ATCC vs. commercial vendors) and passage numbers, as genetic drift affects sensitivity .

- Assay Conditions: Control for variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time .

- Meta-Analysis: Use public databases (e.g., PubChem BioAssay) to contextualize results against similar triazole derivatives .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

Methodological Answer:

- Hazard Mitigation:

- Emergency Response:

- Spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Exposure: Rinse eyes with saline for 15 min; administer activated charcoal if ingested .

Q. How can researchers ensure analytical purity and detect impurities in synthesized batches?

Methodological Answer:

- Chromatography: Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times to reference standards .

- Mass Spectrometry (LC-MS): Identify impurities via exact mass (e.g., 1H-1,2,4-Triazole-3-carboxamide, m/z 113.08) .

- Quantitative NMR (qNMR): Integrate proton peaks against an internal standard (e.g., maleic acid) for purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.